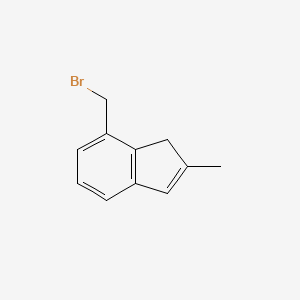

7-(bromomethyl)-2-methyl-1H-indene

Description

7-(Bromomethyl)-2-methyl-1H-indene is a halogenated indene derivative characterized by a bromomethyl (-CH₂Br) substituent at position 7 and a methyl (-CH₃) group at position 2. Indenes are bicyclic aromatic hydrocarbons consisting of fused benzene and cyclopentene rings. The bromomethyl group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C11H11Br |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

7-(bromomethyl)-2-methyl-1H-indene |

InChI |

InChI=1S/C11H11Br/c1-8-5-9-3-2-4-10(7-12)11(9)6-8/h2-5H,6-7H2,1H3 |

InChI Key |

VNGGACRTAVASTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)CBr |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Organic Synthesis

7-(Bromomethyl)-2-methyl-1H-indene serves as a critical reactant in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for creating various substituted indenes. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide, which facilitate the replacement of the bromine atom with other nucleophiles .

Palladium-Catalyzed Reactions

This compound is particularly noteworthy for its role in palladium-catalyzed reactions, where it is used to synthesize ansa-zirconocenes containing bis(2-methyl-4-arylindenyl)dimethylsilane ligands. These complexes are valuable in catalysis and materials science due to their unique structural properties and reactivity .

Medicinal Chemistry

Pharmaceutical Development

The unique structure of 7-(Bromomethyl)-2-methyl-1H-indene suggests potential applications in drug development. Research indicates that derivatives of this compound can act as agonists for retinoic acid receptors (RARs), which are involved in regulating gene expression related to cell differentiation and proliferation. Some derivatives have shown moderate binding activity and antiproliferative effects against cancer cell lines, indicating their potential as cancer therapeutics .

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to 7-(Bromomethyl)-2-methyl-1H-indene. Molecular docking analyses have revealed that certain derivatives can effectively bind to viral proteins associated with Coxsackievirus, suggesting their utility as antiviral agents .

Material Science

In materials science, 7-(Bromomethyl)-2-methyl-1H-indene is being investigated for its ability to form new materials with unique properties. Its reactivity allows for the functionalization of polymers and other materials, potentially leading to innovations in electronic devices and coatings .

Cancer Therapeutics

A study evaluated the antiproliferative effects of various derivatives synthesized from 7-(Bromomethyl)-2-methyl-1H-indene on different cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting IC50 values in the low micromolar range, highlighting their potential as anti-cancer agents.

Antiviral Screening

In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development aimed at viral infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 7-(bromomethyl)-2-methyl-1H-indene with structurally analogous indene derivatives:

Preparation Methods

Reaction Steps and Conditions

-

Reduction with Sodium Borohydride :

-

Substrate : 4-Bromo-6-chloro-2-methylindan-1-one (116 g, 0.52 mol)

-

Reducing Agent : Sodium borohydride (NaBH₄, 38.3 g, 1.02 mol)

-

Solvent System : THF-methanol (2:1 v/v, 950 mL)

-

Temperature : Room temperature

-

Outcome : Formation of 4-bromo-6-chloro-2-methylindan-1-ol.

-

-

Dehydration with p-Toluenesulfonic Acid :

Mechanistic Insights

-

The reduction step converts the ketone to a secondary alcohol, which undergoes acid-catalyzed dehydration to form the indene ring. The bromine and methyl groups remain intact due to their stability under these conditions.

Bromination of 2-Methyl-1H-Indene Derivatives

Radical bromination offers a direct route to introduce the bromomethyl group at the 7-position of 2-methyl-1H-indene. This method leverages radical initiators to achieve selective functionalization.

Procedure and Optimization

Selectivity Considerations

-

The reaction favors allylic bromination due to the stability of the resulting radical intermediate. Competing aromatic bromination is minimized by controlling the stoichiometry of NBS and reaction temperature.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Complexity |

|---|---|---|---|---|

| Reduction-Dehydration | 4-Bromo-6-chloro-2-methylindan-1-one | NaBH₄, pTolSO₃H | 93% | Moderate |

| Radical Bromination | 2-Methyl-1H-indene | NBS, Benzoyl peroxide | 70–75% | Low |

| Suzuki Coupling | 7-Bromo-1H-indene | Nickel catalyst, Grignard | 88% | High |

Advantages and Limitations

-

Reduction-Dehydration : High yield and scalability but requires access to specialized ketone precursors.

-

Radical Bromination : Simplicity and cost-effectiveness but moderate yields and selectivity challenges.

-

Suzuki Coupling : Versatility for functionalization but involves expensive catalysts and multi-step optimization.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for 7-(bromomethyl)-2-methyl-1H-indene, and what key reaction conditions must be optimized?

- Answer : Two primary synthetic routes are documented:

- Route 1 : Palladium-catalyzed coupling reactions using 4-bromo-6-chloro-2-methylindan-1-one as a precursor. Key conditions include optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (typically 80–100°C) to enhance yield .

- Route 2 : Bromination of 2-methylindene derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Reaction time and stoichiometric control of NBS are critical to avoid over-bromination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 7-(bromomethyl)-2-methyl-1H-indene?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and bromomethyl group integration. For example, the bromomethyl proton typically appears as a singlet at δ ~4.3–4.5 ppm .

- X-ray Crystallography : Resolves spatial arrangement and bond angles, particularly useful for confirming indene ring planarity and bromine substitution patterns .

- FT-IR and UV-Vis : Identify functional groups (e.g., C-Br stretch at ~550–650 cm⁻¹) and electronic transitions relevant to reactivity .

Advanced Research Questions

Q. How can 7-(bromomethyl)-2-methyl-1H-indene serve as a precursor in developing multi-target anti-Alzheimer drug candidates?

- Answer : The compound acts as a scaffold for synthesizing 5,6-dimethoxy-1H-indene-2-carboxamides, which exhibit dual cholinesterase (ChE) inhibition and Aβ₁–42 aggregation suppression. Key steps include:

- Structure-Activity Optimization : Introducing methoxy groups at C5/C6 enhances blood-brain barrier permeability.

- Kinetic Analysis : Noncompetitive inhibition of butyrylcholinesterase (BuChE) (e.g., compound 20 , IC₅₀ = 1.08 μM) via docking studies targeting the peripheral anionic site (PAS) .

Q. What strategies are employed to utilize 7-(bromomethyl)-2-methyl-1H-indene in designing ansa-metallocene catalysts for polymerization studies?

- Answer : The bromomethyl group enables cross-coupling to synthesize bis(indenyl) ligands for zirconocene complexes. Critical steps:

- Ligand Design : Attaching silane or methylene bridges to create "ansa" structures, which restrict ligand mobility and enhance stereoselectivity in olefin polymerization.

- Catalytic Screening : Testing activity in ethylene/propylene copolymerization under MAO activation, focusing on molecular weight distribution and tacticity control .

Q. What analytical approaches are recommended for resolving contradictions in reported physicochemical properties of 7-(bromomethyl)-2-methyl-1H-indene across different studies?

- Answer :

- Comparative Spectroscopic Analysis : Cross-validate NMR and IR data with computational predictions (e.g., DFT calculations for vibrational frequencies).

- Purity Assessment : Use HPLC-MS to detect impurities (e.g., residual NBS or di-brominated byproducts) that may skew melting point or solubility data .

Safety and Handling

Q. What specific safety protocols and first-aid measures are critical when handling 7-(bromomethyl)-2-methyl-1H-indene in research laboratories?

- Answer :

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to its classification as a hazardous substance.

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.